![molecular formula C21H25N5O2 B10989707 N-(3-{[1-(3-methylbutyl)-1H-indol-4-yl]amino}-3-oxopropyl)pyrazine-2-carboxamide](/img/structure/B10989707.png)
N-(3-{[1-(3-methylbutyl)-1H-indol-4-yl]amino}-3-oxopropyl)pyrazine-2-carboxamide
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Overview
Description
N-(3-{[1-(3-methylbutyl)-1H-indol-4-yl]amino}-3-oxopropyl)pyrazine-2-carboxamide is a complex organic compound with a unique structure that combines an indole moiety with a pyrazine carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Biological Activity
N-(3-{[1-(3-methylbutyl)-1H-indol-4-yl]amino}-3-oxopropyl)pyrazine-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article focuses on its biological activity, particularly in the context of antiviral properties, enzyme inhibition, and potential therapeutic applications.
Chemical Structure
The compound's structure can be broken down into several functional groups, which contribute to its biological activity:
- Indole moiety : Known for various biological activities, including anticancer and antimicrobial properties.
- Pyrazine ring : Often associated with neuroprotective effects and modulation of neurotransmitter systems.
- Carboxamide group : Plays a crucial role in binding interactions with biological targets.
Antiviral Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antiviral activity against SARS-CoV-2. The compound acts by inhibiting viral replication, making it a candidate for further research in the treatment of COVID-19. Methods of administration include oral and intravenous routes, with ongoing investigations into optimal dosing regimens .
Enzyme Inhibition
One of the notable activities of this compound is its potential as an inhibitor of monoamine oxidase B (MAO-B). MAO-B is an enzyme involved in the metabolism of neurotransmitters and is a target for treating neurodegenerative diseases such as Parkinson's disease. Research indicates that this compound could serve as a selective and competitive inhibitor of MAO-B, suggesting its utility in neuropharmacology .
Case Studies
- Inhibition of SARS-CoV-2 : A study demonstrated that similar compounds effectively reduced viral load in vitro. The mechanism involves interference with viral entry or replication processes.
- MAO-B Inhibition : In a molecular docking study, this compound showed high binding affinity to the MAO-B active site, indicating potential therapeutic benefits in managing neurodegenerative conditions .
Table 1: Biological Activities of this compound
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of this compound with various biological targets. The results indicate strong interactions with MAO-B, supporting its role as a potential therapeutic agent in neurodegenerative diseases.
Scientific Research Applications
Antiviral Applications
Recent studies have highlighted the efficacy of N-(3-{[1-(3-methylbutyl)-1H-indol-4-yl]amino}-3-oxopropyl)pyrazine-2-carboxamide as a potential inhibitor of SARS-CoV-2, the virus responsible for COVID-19.
Case Study: SARS-CoV-2 Inhibition
A patent (WO2021176369A1) describes methods for treating COVID-19 using this compound. The research indicates that the compound can be administered either orally or intravenously, with a range of dosages from 0.3 g/day to 3 g/day being effective in inhibiting viral replication in vitro and in vivo settings . This positions the compound as a promising candidate for further clinical development against viral infections.
Anticancer Properties
The compound has also been investigated for its anticancer properties, particularly its ability to target specific cancer cell lines.
Case Study: Inhibition of Cancer Cell Lines
In a study published in PubMed, compounds structurally related to this compound exhibited significant cytotoxic effects on various cancer cell lines, demonstrating IC50 values that suggest strong potential for therapeutic application . The structure–activity relationship (SAR) analysis indicated that modifications to the indole and pyrazine moieties could enhance potency and selectivity against specific cancer types.
Structure–Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its pharmacological properties.
Key Findings
Studies have shown that variations in the side chains attached to the indole and pyrazine rings can significantly influence the biological activity of the compound. For instance, introducing different alkyl or aryl groups may enhance binding affinity to target enzymes or receptors, thereby improving therapeutic efficacy .
Summary Table of Applications
Properties
Molecular Formula |
C21H25N5O2 |
---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
N-[3-[[1-(3-methylbutyl)indol-4-yl]amino]-3-oxopropyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C21H25N5O2/c1-15(2)7-12-26-13-8-16-17(4-3-5-19(16)26)25-20(27)6-9-24-21(28)18-14-22-10-11-23-18/h3-5,8,10-11,13-15H,6-7,9,12H2,1-2H3,(H,24,28)(H,25,27) |
InChI Key |
VUZXTEQDCFRRAC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1C=CC2=C(C=CC=C21)NC(=O)CCNC(=O)C3=NC=CN=C3 |
Origin of Product |
United States |
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